molecular formula C11H11N B184590 5,6-Dimethylquinoline CAS No. 20668-30-8

5,6-Dimethylquinoline

Cat. No.: B184590
CAS No.: 20668-30-8
M. Wt: 157.21 g/mol
InChI Key: LPBZCHAUVPUVRY-UHFFFAOYSA-N
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Description

5,6-Dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities The molecular formula of this compound is C11H11N, and it features two methyl groups attached to the quinoline ring at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate. For this compound, the starting materials would include 5,6-dimethylaniline and glycerol.

Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is carried out under acidic or basic conditions to form the quinoline ring system.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring. For example, nitration using nitric acid can introduce nitro groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.

    Biology: The compound exhibits biological activity and has been investigated for its antimicrobial and antimalarial properties.

    Medicine: Quinoline derivatives, including 5,6-Dimethylquinoline, are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as malaria and cancer.

    Industry: In industrial chemistry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer and antimicrobial agents. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, further contributing to its therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    6,7-Dimethylquinoline: Another dimethyl derivative with similar properties but different substitution patterns.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

Uniqueness of 5,6-Dimethylquinoline: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

5,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZCHAUVPUVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360879
Record name 5,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-30-8
Record name 5,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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